P505-15 Hydrochloride: A Deep Dive into the Mechanism of Action of a Potent Syk Inhibitor
P505-15 Hydrochloride: A Deep Dive into the Mechanism of Action of a Potent Syk Inhibitor
This technical guide provides an in-depth exploration of the mechanism of action of P505-15 hydrochloride (also known as PRT062607), a highly potent and selective small molecule inhibitor of Spleen Tyrosine Kinase (Syk). This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of immunology, oncology, and cellular signaling. We will dissect the critical role of Syk in various signaling pathways, elucidate how P505-15 exerts its inhibitory effects, and provide detailed, field-proven protocols for characterizing its activity.
The Central Role of Spleen Tyrosine Kinase (Syk) in Cellular Signaling
Spleen Tyrosine Kinase is a non-receptor tyrosine kinase that plays a pivotal role in the intracellular signaling cascades of various hematopoietic cells, including B-cells, mast cells, neutrophils, and macrophages.[1] It is a key mediator of immunoreceptor signaling, transducing signals from activated receptors that lack intrinsic kinase activity.[1] These receptors, upon ligand binding, become phosphorylated on Immunoreceptor Tyrosine-based Activation Motifs (ITAMs), creating docking sites for the tandem SH2 domains of Syk. This recruitment to the cell membrane leads to a conformational change in Syk, resulting in its autophosphorylation and full catalytic activation.
Activated Syk then phosphorylates a plethora of downstream substrates, initiating a signaling cascade that ultimately dictates cellular responses such as proliferation, differentiation, phagocytosis, and the release of inflammatory mediators.[2] Given its central role in these processes, aberrant Syk activity has been implicated in the pathogenesis of numerous autoimmune diseases and B-cell malignancies, making it a compelling therapeutic target.[1]
P505-15 Hydrochloride: A Highly Potent and Selective Syk Inhibitor
P505-15 hydrochloride is an orally bioavailable small molecule that has demonstrated exceptional potency and selectivity for Syk.[2][3] In cell-free assays, P505-15 exhibits an IC50 of approximately 1 nM for Syk.[2][3] Its selectivity is a key attribute, with studies showing it to be over 80-fold more selective for Syk than for other kinases such as Fgr, PAK5, Lyn, FAK, Pyk2, FLT3, MLK1, and Zap70.[4] This high degree of selectivity minimizes off-target effects, a critical consideration in drug development.
Chemical and Physical Properties
| Property | Value | Reference |
| Synonyms | PRT062607, BIIB057 | [5] |
| Molecular Formula | C₁₉H₂₃N₉O · HCl | [6] |
| Molecular Weight | 429.91 g/mol | [4] |
| Hydrogen Bond Acceptors | 9 | [5] |
| Hydrogen Bond Donors | 4 | [5] |
| Rotatable Bonds | 6 | [5] |
Kinase Selectivity Profile of P505-15
The following table summarizes the inhibitory activity of P505-15 against a panel of kinases, highlighting its remarkable selectivity for Syk.
| Kinase | IC50 (nM) | Reference |
| Syk | 1 | [2] |
| Fgr | 81 | [7] |
| MLK1 | 88 | [7] |
| Yes | 123 | [7] |
| Flt3 | 139 | [7] |
| PAK5 | 166 | [7] |
| Lyn | 192 | [7] |
| cSRC | 244 | [7] |
| Lck | 249 | [7] |
| Pyk2 | 108 | [7] |
| FAK | 415 | [7] |
| ZAP-70 | 1050 | [7] |
Mechanism of Action: How P505-15 Inhibits Syk Signaling
P505-15 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the Syk kinase domain. This direct competition prevents the transfer of a phosphate group from ATP to Syk's substrates, thereby blocking its catalytic activity. The consequence of this inhibition is the abrogation of the entire downstream signaling cascade that is dependent on Syk's kinase function.
Disruption of B-Cell Receptor (BCR) Signaling
In B-cells, the B-cell receptor (BCR) is a critical signaling hub. Upon antigen binding, Syk is recruited to the phosphorylated ITAMs of the BCR-associated CD79a/b heterodimer. P505-15 effectively blocks this BCR-mediated signaling. This has been demonstrated by the inhibition of autophosphorylation of Syk at key tyrosine residues (Y525/Y526) and the subsequent reduction in phosphorylation of downstream effectors such as ERK and AKT.[3]
Induction of Apoptosis in B-Cell Malignancies
A crucial consequence of Syk inhibition by P505-15 in malignant B-cells is the induction of apoptosis.[3] Many B-cell lymphomas and leukemias are dependent on chronic BCR signaling for their survival. By cutting off this survival signal, P505-15 triggers the intrinsic apoptotic pathway, often characterized by the cleavage of caspase-3.[3]
Experimental Protocols for Characterizing P505-15 Activity
To rigorously assess the mechanism of action of P505-15, a combination of biochemical and cell-based assays is essential. The following protocols are provided as a guide for researchers.
Biochemical Syk Kinase Assay
This assay directly measures the ability of P505-15 to inhibit the enzymatic activity of recombinant Syk.
Principle: A purified recombinant Syk enzyme is incubated with a specific peptide substrate and ATP. The amount of phosphorylated substrate is then quantified, typically using a luminescence-based method that measures the amount of ADP produced.
Step-by-Step Methodology:
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Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Dilute recombinant active Syk kinase in kinase buffer to the desired concentration.
-
Prepare a solution of a suitable Syk peptide substrate (e.g., Poly(Glu, Tyr) 4:1) in kinase buffer.
-
Prepare a solution of ATP in kinase buffer.
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Prepare serial dilutions of P505-15 hydrochloride in DMSO, followed by a final dilution in kinase buffer.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the diluted P505-15 or vehicle control (DMSO).
-
Add the Syk enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each P505-15 concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Western Blot Analysis of Syk Phosphorylation
This assay assesses the effect of P505-15 on Syk activation in a cellular context.
Principle: Cells are treated with a stimulus to activate Syk (e.g., anti-IgM for B-cells) in the presence or absence of P505-15. Cell lysates are then prepared, and the phosphorylation status of Syk at its autophosphorylation sites (Y525/Y526) is determined by western blotting using a phospho-specific antibody.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., Ramos B-cells) to the desired density.
-
Pre-incubate the cells with various concentrations of P505-15 hydrochloride or vehicle for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., 10 µg/mL anti-IgM) for a short period (e.g., 5-10 minutes).
-
-
Cell Lysis:
-
Pellet the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification and SDS-PAGE:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-Syk (Y525/Y526) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against total Syk.
-
Cellular Assays for Downstream Signaling and Functional Outcomes
Principle: B-cell activation can be assessed by measuring the surface expression of activation markers, such as CD69.
Step-by-Step Methodology:
-
Isolate primary B-cells or use a B-cell line.
-
Pre-incubate cells with P505-15 or vehicle.
-
Stimulate cells with anti-IgM.
-
Stain cells with fluorescently labeled antibodies against a pan-B-cell marker (e.g., CD19) and an activation marker (e.g., CD69).
-
Analyze the cells by flow cytometry to quantify the percentage of activated (CD69-positive) B-cells.
Principle: Apoptosis is measured by detecting the active form of caspase-3.
Step-by-Step Methodology:
-
Treat a Syk-dependent cancer cell line (e.g., SU-DHL6) with P505-15 or vehicle for 24-48 hours.
-
Harvest the cells and fix and permeabilize them according to the manufacturer's protocol for intracellular staining.
-
Stain the cells with a fluorescently labeled antibody that specifically recognizes cleaved caspase-3.
-
Analyze the cells by flow cytometry to determine the percentage of apoptotic cells.
In Vivo Efficacy and Pharmacodynamic Studies
The anti-tumor and anti-inflammatory activity of P505-15 has been demonstrated in various preclinical in vivo models.
Xenograft Tumor Models
In mouse xenograft models using human B-cell lymphoma cell lines, oral administration of P505-15 has been shown to significantly inhibit tumor growth.[3] These studies are crucial for establishing the in vivo efficacy and therapeutic potential of the compound.
Pharmacodynamic Biomarkers
To assess the in vivo activity of P505-15, pharmacodynamic (PD) biomarkers can be monitored in treated animals or in clinical trial subjects. Key PD markers include the inhibition of B-cell activation and basophil degranulation in whole blood assays ex vivo.[8] Analysis of the pharmacokinetic/pharmacodynamic (PK/PD) relationship is critical for dose selection and for predicting clinical efficacy.[8]
Conclusion and Future Directions
P505-15 hydrochloride is a potent and selective Syk inhibitor with a well-defined mechanism of action. By targeting a key node in immunoreceptor signaling, it effectively disrupts pathological processes in B-cell malignancies and autoimmune diseases. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the intricate details of Syk inhibition by P505-15 and to explore its therapeutic potential in various disease contexts. Future research will likely focus on combination therapies and the identification of patient populations most likely to benefit from this targeted therapeutic approach.
References
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Spurgeon, S. E., Coffey, G., Fletcher, L. B., Burke, R., Tyner, J. W., Druker, B. J., Betz, A., DeGuzman, F., Pak, Y., Baker, D., Pandey, A., Hollenbach, S. J., Sinha, U., & Loriaux, M. M. (2013). The selective SYK inhibitor P505-15 (PRT062607) inhibits B cell signaling and function in vitro and in vivo and augments the activity of fludarabine in chronic lymphocytic leukemia. The Journal of pharmacology and experimental therapeutics, 344(2), 378–387. [Link]
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Coffey, G., DeGuzman, F., Hollenbach, S., Pak, Y., Pandey, A., & Sinha, U. (2014). PRT062607 Achieves Complete Inhibition of the Spleen Tyrosine Kinase at Tolerated Exposures Following Oral Dosing in Healthy Volunteers. The Journal of Clinical Pharmacology, 54(5), 574-585. [Link]
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Wang, L., Aschenbrenner, D., Zeng, Z., et al. (2021). Gain-of-function variants in SYK cause immune dysregulation and systemic inflammation in humans and mice. Nat Genet, 53, 500–510. [Link]
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Spurgeon, S. E., Coffey, G., Fletcher, L. B., Burke, R., Tyner, J. W., Druker, B. J., ... & Loriaux, M. M. (2013). The selective SYK inhibitor P505-15 (PRT062607) inhibits B cell signaling and function in vitro and in vivo and augments the activity of fludarabine in chronic lymphocytic leukemia. Journal of Pharmacology and Experimental Therapeutics, 344(2), 378-387. [Link]
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Spurgeon, S. E., et al. (2017). The Selective Syk Inhibitor P505-15 (PRT062607) Inhibits B Cell Signaling and Function In Vitro and In Vivo and Augments the Activity of Fludarabine in Chronic Lymphocytic Leukemia. ResearchGate. [Link]
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